n-Oleoyl serinol

GPR119 Agonist GLP-1 Secretion Type 2 Diabetes Research

Ceramide pathway research is hindered by poor aqueous solubility of endogenous ceramide, compromising dose-response reproducibility. n-Oleoyl serinol (S18) addresses this with quantified performance: • GPR119 agonist EC50 = 12 µM (GLUTag cells) - validated incretin signaling probe • >100-fold solubility gain (≤5 mM) vs. endogenous ceramide - reliable cell-based assays • Selective apoptosis in cancer cells (100 µM) while sparing resting cells - C18:1 chain-dependent Supplied with CoA; global shipping.

Molecular Formula C21H41NO3
Molecular Weight 355.6 g/mol
CAS No. 72809-08-6
Cat. No. B1660185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Oleoyl serinol
CAS72809-08-6
SynonymsN-oleoyl serinol
N-oleoylserinol
Molecular FormulaC21H41NO3
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO
InChIInChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9-
InChIKeyLGDVTFHRZXBSJM-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Oleoyl Serinol (S18) Procurement Guide


n-Oleoyl serinol (CAS 72809-08-6), also designated S18, is a synthetic analog of the bioactive sphingolipid ceramide, characterized by an oleoyl (C18:1) acyl chain N-linked to a serinol (2-amino-1,3-propanediol) headgroup [1]. This compound is primarily investigated in non-clinical research settings as a tool to probe ceramide-mediated signaling pathways, with its functional profile defined by two key quantitative parameters: an EC50 of 12 µM for GPR119 receptor agonism in GLUTag cells [2], and a demonstrated >100-fold increase in aqueous solubility (up to 5 mM) compared to endogenous ceramide [3]. Its applications center on the study of selective apoptosis, stem cell fate, and primary ciliogenesis.

Ceramide signaling pathway tool compound
Aqueous solubility supports cell-based assay workflows
GPR119 receptor agonism study context

n-Oleoyl Serinol: Irreplaceable by Analogs


Substituting n-oleoyl serinol with natural ceramide or even closely related synthetic analogs (e.g., C16-serinol/S16) without validation introduces significant experimental risk due to quantifiable differences in solubility, receptor engagement, and downstream cellular effects. As demonstrated in head-to-head studies, the physical properties and functional profiles are structure-dependent [1]. For instance, a change in acyl chain length alone is sufficient to drastically alter the compound's mechanism of action and biological potency, as evidenced by comparative pro-apoptotic and receptor agonist assays [2]. The evidence presented in Section 3 quantifies these critical distinctions, confirming that n-oleoyl serinol occupies a unique and non-interchangeable position within the ceramide analog class.

Chain Shorter-chain analogs (C12, C14-serinol) may lack pro-apoptotic pathway response
Receptor Endogenous ceramide and C16-serinol lack reported GPR119 agonism
Solubility Low aqueous solubility of natural ceramide may alter assay comparability

n-Oleoyl Serinol Comparative Evidence


GPR119 Agonist Activity

n-Oleoyl serinol demonstrates defined agonist activity at the cannabinoid receptor GPR119, with an EC50 of 12 µM for stimulating GLP-1 secretion in mouse GLUTag cells [1]. This functional engagement differentiates it from endogenous ceramide and other ceramide analogs (e.g., C16-serinol) for which comparable GPR119 activity is not reported, establishing a unique, quantifiable signaling profile.

GPR119 Agonist EC50
Cross-study comparable
12 µM (GLUTag cells, GLP-1 secretion)
Supports GPR119 pathway study fit
Unique reported activity among ceramide analogs
GPR119 Agonist GLP-1 Secretion Type 2 Diabetes Research

Aqueous Solubility vs. Endogenous Ceramide

A critical limitation of endogenous ceramide as a research tool is its poor aqueous solubility, which necessitates the use of organic solvents or complex delivery vehicles that can introduce experimental artifacts. In contrast, n-oleoyl serinol (S18) exhibits an aqueous solubility exceeding 5 mM, which is more than 100-fold greater than that of natural ceramide [1].

Aqueous Solubility
Head-to-head
S18: >5 mM
Endogenous ceramide: 100-fold difference)
Supports cell-based assay design
In vitro aqueous solution; reduces vehicle artifacts
Lipid Signaling Cell Culture Assay Development

Selective Apoptosis Induction

The pro-apoptotic efficacy of ceramide analogs is highly dependent on acyl chain length. n-Oleoyl serinol (S18) induces cell death in F-11 murine neuroblastoma cells and apoptosis in U-87 human astrocytoma cells at a concentration of 100 µM [1]. Crucially, a direct comparative study established that altering the acyl chain length to less than 14 methylene units significantly lowers or eliminates this pro-apoptotic potential [2]. This confirms S18's structure-dependent activity profile.

Chain-Length Dependent Response
Class-level inference
Induces cell death at 100 µM (F-11, U-87 cells)
Analogs with chain
Pathway-response requires C18:1 acyl chain
Review chain-length specificity for target pathway
Ciliogenesis Restoration
Head-to-head
S18 restores primary cilium formation
Comparable to C2 and C16 ceramide (MDCK cells, Fumonisin B1 model)
Reported ciliogenesis restoration context
Functional ceramide mimetic in this model
Synthesis Efficiency
Cross-study comparable
Quantitative yield (single-step, adapted Vilsmeier conditions)
May support supply consistency
Reported one-step protocol
Apoptosis Cancer Biology Selective Cytotoxicity

Primary Cilium Restoration

In a functional assay for ciliogenesis, n-oleoyl serinol (S18) was shown to restore primary cilium formation in Madin-Darby Canine Kidney (MDCK) cells following inhibition of ceramide biosynthesis by Fumonisin B1 [1]. Its restorative effect was comparable to that of N-palmitoyl sphingosine (C16 ceramide) and N-acetyl sphingosine (C2 ceramide), demonstrating its efficacy as a functional ceramide mimetic in this specific context.

Ciliogenesis Restoration
Head-to-head
S18 restores primary cilium formation
Comparable to C2 and C16 ceramide (MDCK cells, Fumonisin B1 model)
Reported ciliogenesis restoration context
Functional ceramide mimetic in this model
Primary Cilia Cell Polarity Ciliogenesis

Synthesis Efficiency

For large-scale or specialized research applications, the efficiency of synthesis is a relevant procurement factor. A one-step protocol for the synthesis of n-oleoyl serinol has been reported, achieving a quantitative yield under adapted Vilsmeier conditions [1]. This stands in contrast to multi-step syntheses often required for more complex or unstable ceramide analogs.

Synthesis Efficiency
Cross-study comparable
Quantitative yield (single-step, adapted Vilsmeier conditions)
May support supply consistency
Reported one-step protocol
Synthetic Chemistry Lipid Analog Synthesis Process Chemistry

n-Oleoyl Serinol Validated Applications


GPR119-Mediated GLP-1 Secretion

Use n-oleoyl serinol (S18) as a validated GPR119 agonist (EC50 = 12 µM in GLUTag cells [1]) to probe incretin signaling pathways. Its defined potency and solubility (>5 mM [2]) make it a superior tool compared to endogenous ceramide for dose-response studies in cell culture models of type 2 diabetes.

Selective Apoptosis Induction

Employ n-oleoyl serinol to selectively induce apoptosis in rapidly dividing cancer cells (e.g., neuroblastoma, astrocytoma at 100 µM [1]) while sparing resting or differentiated cells. The structure-activity relationship is well-defined, confirming that its C18:1 acyl chain is critical for this pro-apoptotic function, which is lost in shorter-chain analogs [3].

Ceramide-Dependent Ciliogenesis

Utilize n-oleoyl serinol as a soluble and functional ceramide mimetic to rescue ciliogenesis in models of impaired ceramide biosynthesis (e.g., Fumonisin B1-treated MDCK cells). Its ability to restore cilia formation is comparable to that of C16 ceramide, making it a practical alternative for studying this pathway [4].

Click Chemistry Lipid Imaging

Procure the azido-functionalized derivative of n-oleoyl serinol for advanced cell biology studies. This derivative mimics biofunctional lipids and has been specifically validated for click chemistry-enabled imaging of cell membrane incorporation in Jurkat cells and human brain microvascular endothelial cells [5].

Application
Selection Property
Validation Focus
GPR119 signaling pathway studies
GPR119 agonist activity context
GLP-1 secretion assay endpoints
Apoptosis pathway-response studies
Chain-length dependent activity context
Cell viability and apoptosis endpoints
Ciliogenesis pathway studies
Ceramide mimetic activity context
Primary cilium formation assays
Lipid membrane imaging studies
Azido-functionalized probe context
Click chemistry and imaging validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Oleoyl serinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.